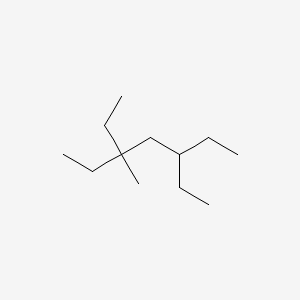

3-Methyl, 3,5-diethyl, heptane

Description

Contextualization of Branched Alkanes within Contemporary Organic Chemistry

Branched alkanes are fundamental to contemporary organic chemistry, serving as key examples in the study of structural isomerism and nomenclature. lumenlearning.comlibretexts.org The existence of isomers for alkanes with four or more carbon atoms necessitates a systematic method for naming to ensure each unique compound has a distinct identifier. lumenlearning.com The International Union of Pure and Applied Chemistry (IUPAC) has established a comprehensive set of nomenclature rules for this purpose. opentextbc.ca

Beyond their academic importance, branched alkanes have practical significance. For instance, the degree of branching in the hydrocarbon components of gasoline is directly related to its octane (B31449) rating, a measure of its performance in an internal combustion engine. Highly branched alkanes tend to burn more smoothly and resist knocking, making them desirable fuel components. Furthermore, the physical properties of branched alkanes, such as their lower boiling points and different viscosities compared to linear alkanes, are critical in applications like lubricants and solvents. wikipedia.org

Significance of Hydrocarbon Branching in Fundamental Chemical Research

The branching of a hydrocarbon chain has a profound and predictable impact on its physical properties, a topic of fundamental interest in chemical research. The primary intermolecular forces present between non-polar alkane molecules are weak van der Waals dispersion forces. quora.comlibretexts.org The strength of these forces is dependent on the surface area of the molecule; a larger surface area allows for more points of contact between adjacent molecules, resulting in stronger attractions. dynamicscience.com.aumasterorganicchemistry.com

Boiling Point: Generally, for a given number of carbon atoms (i.e., for a set of isomers), branching lowers the boiling point. quora.comlibretexts.org Straight-chain alkanes have a larger molecular surface area, allowing for greater intermolecular contact and stronger van der Waals forces that require more energy (a higher temperature) to overcome. dynamicscience.com.au As branching increases, the molecule tends to become more compact and spherical, reducing its surface area. dynamicscience.com.aumasterorganicchemistry.com This decrease in surface area weakens the intermolecular dispersion forces, making it easier for molecules to escape the liquid phase, thus lowering the boiling point. libretexts.orgmasterorganicchemistry.com

Melting Point: The effect of branching on melting point is more complex and depends significantly on how well the molecules can pack into a crystal lattice. quora.comdynamicscience.com.au While linear alkanes can pack together efficiently, highly symmetrical, branched molecules can sometimes pack even more tightly into a solid structure than their less-branched isomers. dynamicscience.com.aumasterorganicchemistry.com This efficient packing leads to stronger intermolecular forces in the solid state and, consequently, a higher melting point. dynamicscience.com.au Therefore, as branching increases, the melting point may not follow a simple downward trend; a highly branched, symmetrical molecule might have a significantly higher melting point than its linear isomer. masterorganicchemistry.com

| Compound Name | Structure | Boiling Point (°C) |

|---|---|---|

| n-Dodecane | Straight-chain | 216.3 |

| 2-Methylundecane | Slightly Branched | 209.2 |

| 2,2,4,6,6-Pentamethylheptane | Highly Branched | 177.3 |

Structural Elucidation and IUPAC Nomenclature of 3,5-Diethyl-3-methylheptane

The chemical compound 3,5-diethyl-3-methylheptane is a highly branched alkane. Its properties and name are derived directly from its molecular structure.

Structural Formula and Properties: The molecular formula for 3,5-diethyl-3-methylheptane is C₁₂H₂₆. nih.govchemspider.com It is one of the 355 structural isomers of dodecane. wikipedia.org Its molecular weight is approximately 170.33 g/mol . nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| IUPAC Name | 3,5-diethyl-3-methylheptane |

| CAS Number | 13475-79-1 |

IUPAC Nomenclature: The systematic name "3,5-diethyl-3-methylheptane" is determined by following the IUPAC rules of nomenclature for branched alkanes: opentextbc.castudy.com

Identify the Parent Chain : The first step is to find the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of seven carbon atoms. Therefore, the parent name of the compound is derived from "heptane". study.com

Number the Parent Chain : The chain is numbered from the end that gives the substituents (the branches) the lowest possible location numbers. libretexts.org Numbering from one direction gives substituents at positions 3, 3, and 5. Numbering from the opposite direction would give positions 3, 5, and 5. According to the "first point of difference" rule, both schemes start with 3, but the first scheme has a second 3 while the second has a 5, so the 3,3,5 numbering is chosen as it is lower.

Identify the Substituents : The branches attached to the parent chain are identified. In this case, there are two ethyl groups (-CH₂CH₃) and one methyl group (-CH₃). libretexts.org

Name the Compound : The substituents are listed in alphabetical order (ethyl before methyl), ignoring prefixes like "di-". libretexts.orgstolaf.edu The location number for each substituent is placed before its name. If the same substituent appears more than once, prefixes like "di-", "tri-", etc., are used, and a location number is given for each instance. libretexts.org

Following these steps, the name is constructed as: 3,5-diethyl-3-methylheptane .

Structure

3D Structure

Properties

CAS No. |

62198-97-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,5-diethyl-3-methylheptane |

InChI |

InChI=1S/C12H26/c1-6-11(7-2)10-12(5,8-3)9-4/h11H,6-10H2,1-5H3 |

InChI Key |

RGRSPNWZJFXFAN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(C)(CC)CC |

Origin of Product |

United States |

Isomerism and Stereochemical Considerations of 3,5 Diethyl 3 Methylheptane

Structural Isomerism within the Dodecane (B42187) (C12H26) Series

Dodecane (C12H26) exists as a large number of structural isomers, which are molecules that share the same molecular formula but have different atomic connectivity. For the C12H26 formula, there are 355 distinct structural isomers. wikipedia.orgucla.educhemicalbook.comxinsuvn.com These isomers can be broadly categorized based on their parent alkane chain and the nature of their substituents.

3,5-Diethyl-3-methylheptane is one of these 355 isomers. wikipedia.org Its structure is based on a seven-carbon heptane (B126788) chain with a methyl group and an ethyl group attached to the third carbon, and another ethyl group on the fifth carbon. Other examples of dodecane isomers include the straight-chain n-dodecane, as well as various branched structures like dimethyl-decanes, ethyl-methyl-nonanes, and trimethyl-nonanes. wikipedia.org The significant difference in the branching of these isomers leads to variations in their physical properties, such as boiling point and melting point. atamanchemicals.com

Table 1: Comparison of n-Dodecane and Selected Isomers

| Compound Name | Molecular Formula | Parent Chain | Boiling Point (°C) | Melting Point (°C) |

| n-Dodecane | C12H26 | Dodecane | 216.3 | -9.6 |

| 2-Methylundecane | C12H26 | Undecane | 209.6 | -21.1 |

| 3,5-Diethyl-3-methylheptane | C12H26 | Heptane | Not available | Not available |

| 2,2,4,6,6-Pentamethylheptane | C12H26 | Heptane | 177.3 | -61.2 |

Note: Data for n-Dodecane and its isomers are compiled from various chemical databases. Boiling and melting points can vary slightly based on the data source and experimental conditions.

Conformational Analysis of Highly Branched Heptane Derivatives

The study of conformational analysis involves examining the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For highly branched alkanes like 3,5-diethyl-3-methylheptane, the presence of multiple bulky substituents significantly influences the molecule's preferred conformations.

The heptane backbone, like other alkanes, is not static. Rotations around its carbon-carbon single bonds lead to various conformers, such as the chair and boat forms in cyclic systems, and staggered and eclipsed forms in acyclic systems. scribd.com In a heavily substituted and acyclic molecule like 3,5-diethyl-3-methylheptane, the primary determinant of conformational preference is the minimization of steric strain. This strain arises from repulsive interactions when bulky groups are forced into close proximity.

Stereoisomerism in 3,5-Diethyl-3-methylheptane: Chiral Centers and Enantiomeric Forms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.

A stereocenter, or chiral center, is typically a carbon atom that is bonded to four different groups. pressbooks.pubudel.edu Examining the structure of 3,5-diethyl-3-methylheptane reveals the presence of two such centers:

C3: This carbon is bonded to a methyl group, an ethyl group, the C1-C2 portion of the heptane chain, and the C4-C7 portion of the chain. These four groups are all different, making C3 a chiral center.

C5: This carbon is bonded to a hydrogen atom, an ethyl group, the C6-C7 portion of the heptane chain, and the C1-C4 portion of the chain. These four groups are also distinct, making C5 a chiral center.

The presence of two chiral centers means that 3,5-diethyl-3-methylheptane can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. These consist of two pairs of enantiomers.

Chirality, or "handedness," is a fundamental property in chemistry with significant implications. ucalgary.cayoutube.com Molecules that are chiral are non-superimposable on their mirror images, much like a left hand and a right hand. youtube.com These non-superimposable mirror images are called enantiomers.

For a branched alkane like 3,5-diethyl-3-methylheptane, the existence of enantiomers means that while they have identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they will interact differently with other chiral entities. ucalgary.ca This includes their interaction with plane-polarized light, where one enantiomer will rotate the light in a clockwise direction (dextrorotatory or (+)) and the other will rotate it by an equal amount in a counter-clockwise direction (levorotatory or (-)).

Furthermore, the stereochemistry of branched alkanes can be important in fields like geochemistry, where the analysis of chiral hydrocarbons can provide information about the biological origin and thermal history of petroleum. researchgate.net In chemical synthesis, the presence of stereocenters necessitates stereoselective methods if a single, specific stereoisomer is desired as the product. ucalgary.ca The different spatial arrangements of the groups in diastereomers (stereoisomers that are not mirror images) can lead to different physical properties.

Advanced Synthetic Methodologies for Branched Hydrocarbons

Chemo-Catalytic Approaches to Highly Branched Alkanes

Chemo-catalytic methods provide efficient pathways to complex molecular architectures by employing catalysts to promote specific transformations with high selectivity and yield.

Alkylation reactions are fundamental to the construction of the carbon skeleton of branched alkanes. york.ac.uk These reactions involve the addition of an alkyl group to a substrate, often an alkene or another hydrocarbon, typically in the presence of an acid catalyst like sulfuric acid or hydrofluoric acid. york.ac.uk For the synthesis of a molecule like 3-methyl, 3,5-diethylheptane (B14562925), which possesses a quaternary carbon center, specific alkylation strategies are required. The formation of such sterically congested centers is a significant challenge in organic synthesis. nih.gov

One approach involves the hydroisomerization of linear or less branched alkanes. This process, often catalyzed by zeolites, involves a combination of dehydrogenation, skeletal isomerization of the resulting alkene, and subsequent hydrogenation. mdpi.com The distribution of products at equilibrium is key to optimizing the yield of the desired highly branched isomer. mdpi.com

Another strategy is the direct alkylation of saturated hydrocarbons, though this is often less selective. nih.gov The reaction of an alkane with an alkylating agent can lead to a mixture of products, but with careful choice of catalysts and reaction conditions, the formation of specific branched structures can be favored.

The direct functionalization of alkanes is notoriously difficult due to the inertness of C-H bonds. Catalytic dehydrogenation provides a powerful strategy to overcome this by converting alkanes into more reactive alkenes. illinois.eduacs.org This transformation is a crucial initial step for introducing functional groups that can then be used to build more complex molecules.

The dehydrogenation of alkanes is an endothermic process, favoring high temperatures and low pressures to achieve significant conversion. ou.edu A variety of catalysts have been developed for this purpose, including platinum-based catalysts and chromium oxide-based systems, which are used in industrial processes. ou.eduacs.orgnih.gov More recently, pincer-ligated iridium complexes have emerged as highly active and stable homogeneous catalysts for alkane dehydrogenation, capable of operating under milder conditions and without the need for a sacrificial hydrogen acceptor. illinois.edu These catalysts work by activating the C-H bond of the alkane, leading to the formation of an alkene and hydrogen gas. illinois.edu

The resulting alkene can then undergo a variety of subsequent reactions, such as addition or cross-coupling, to build the desired carbon skeleton of a highly branched alkane like 3-methyl, 3,5-diethylheptane.

Table of Catalytic Systems for Alkane Dehydrogenation

| Catalyst System | Support/Ligand | Temperature (°C) | Key Features |

| Platinum-Tin | Alumina | ~600 | Industrial standard, high temperature required. acs.org |

| Chromium Oxide | Alumina | ~600 | Used in the CATOFIN process. nih.gov |

| Iridium Pincer Complex | (PCP)M (M=Rh, Ir) | 200 | Homogeneous catalyst, high turnover numbers. illinois.edu |

| Platinum-Gallium | Alumina | Not specified | Recent development for on-purpose alkene production. nih.gov |

Cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. nih.gov These reactions are particularly valuable for constructing the complex frameworks of highly branched alkanes. The formation of a quaternary carbon, as in 3-methyl, 3,5-diethylheptane, can be achieved through the coupling of a tertiary alkyl electrophile with an appropriate organometallic nucleophile. nih.govacs.org

Recent advances have focused on the use of organoboron and organocopper reagents in palladium-catalyzed cross-coupling reactions. nih.govnih.govrsc.org For instance, a photoredox-Ni dual catalytic strategy has been developed for the cross-coupling of tertiary organoboron reagents with aryl halides, allowing for the creation of arylated quaternary centers. nih.gov While this specific example leads to an aryl-substituted alkane, the principle can be extended to the formation of all-carbon quaternary centers through the use of appropriate alkyl partners.

Organocopper reagents have also been shown to be effective in palladium-catalyzed cross-coupling reactions to form C-C bonds at highly sterically hindered sp3-hybridized carbon centers. nih.gov This methodology has been successfully applied to introduce bulky tertiary alkyl groups, demonstrating its potential for the synthesis of complex structures like 3-methyl, 3,5-diethylheptane. nih.gov

Asymmetric Synthesis of Chiral Branched Hydrocarbons

The presence of a stereocenter at the C5 position of 3-methyl, 3,5-diethylheptane means that it can exist as a pair of enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is crucial in many applications, particularly in the life sciences.

Achieving high enantiomeric purity in the synthesis of chiral branched hydrocarbons is a significant challenge. Several strategies have been developed to address this, often involving the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk

One general approach involves the use of configurationally pure α-methylalkanoic acids as starting materials. nih.gov These chiral building blocks can be elaborated through a series of reactions to produce chiral hydrocarbon semiochemicals with high configurational purity (>99.6%). nih.gov Although this method was demonstrated for other long-chain branched alkanes, the principles are broadly applicable to the asymmetric synthesis of other chiral hydrocarbons. nih.gov

The use of chiral auxiliaries is another powerful strategy. york.ac.uk A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. york.ac.uk This approach allows for the diastereoselective formation of the desired product, which can then be converted to the enantiomerically pure target molecule.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.orgnih.gov Enzymes from natural product biosynthetic pathways are particularly attractive for their ability to form complex molecular structures with multiple stereocenters with a level of selectivity that often surpasses chemical methods. acs.org

For the production of branched hydrocarbons, various biocatalytic pathways can be envisioned. For example, alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketones to produce chiral alcohols. nih.gov These chiral alcohols can then be further transformed into the desired chiral alkane. Chromoselective photocatalysis has been combined with biocatalysis to create stereocomplementary pathways for the synthesis of either the (S)- or (R)-enantiomer of a chiral alcohol from the same starting material. nih.govwhiterose.ac.uknih.gov

While direct enzymatic synthesis of a complex alkane like 3-methyl, 3,5-diethylheptane is not yet established, the principles of biocatalysis provide a promising avenue for the future development of highly stereoselective and sustainable synthetic routes to such molecules. nih.gov

Electrochemical Synthesis Routes to Complex Branched Hydrocarbons.nih.gov

Electrochemical synthesis, or electrosynthesis, utilizes electrical current to drive chemical reactions, offering a unique and powerful tool for forming carbon-carbon bonds. numberanalytics.comgre.ac.uk By controlling the electrode potential, chemists can generate highly reactive intermediates from stable precursors under mild conditions, often circumventing the need for harsh chemical reagents. numberanalytics.com This approach is particularly relevant for constructing the intricate architectures of complex branched hydrocarbons like 3-methyl, 3,5-diethyl, heptane (B126788). Key electrochemical strategies include classical methods like the Kolbe electrolysis and modern techniques such as reductive cross-electrophile coupling. nih.govwikipedia.org

Kolbe Electrolysis

The Kolbe electrolysis is a classic electrochemical method that creates a carbon-carbon bond through the anodic oxidation of two carboxylate ions. wikipedia.orgaakash.ac.in The reaction proceeds via a radical mechanism where the carboxylates are decarboxylated to form radical intermediates, which then dimerize. wikipedia.orgorganic-chemistry.org

The general reaction is: 2 RCOO⁻ → R-R + 2 CO₂ + 2 e⁻

While this method is highly effective for synthesizing symmetrical alkanes (where both R groups are identical), its application for creating unsymmetrical, complex hydrocarbons can be challenging. organic-chemistry.org When a mixture of two different carboxylates is used to produce an unsymmetrical alkane, the reaction typically yields a statistical mixture of three different dimerized products, complicating purification. wikipedia.org

For instance, a hypothetical cross-Kolbe reaction to form a branched C12 alkane might involve the electrolysis of 2-ethyl-2-methylpentanoic acid and propanoic acid. This would generate two different radical intermediates, leading to a mixture of products as detailed in the table below.

| Precursor Carboxylic Acids | Radical Intermediates | Dimerization Products | Product Type |

| 2-Ethyl-2-methylpentanoic Acid | 2-methyl-2-pentyl radical | 3,3,6,6-Tetramethyl-4,5-diethyloctane | Symmetrical Dimer (R₁-R₁) |

| Propanoic Acid | Propyl radical | Hexane | Symmetrical Dimer (R₂-R₂) |

| Mixture of both acids | 2-methyl-2-pentyl radical + Propyl radical | 2,2-Dimethyl-3-ethylheptane | Unsymmetrical Cross-Product (R₁-R₂) |

This table illustrates the potential products from a cross-Kolbe electrolysis. The formation of a product mixture necessitates complex separation processes to isolate the desired compound.

Electrochemical Reductive Cross-Electrophile Coupling (XEC)

More recent advancements in organic electrosynthesis have led to highly selective methods for constructing C(sp³)–C(sp³) bonds, which are the fundamental linkages in branched alkanes. researchgate.netchemrxiv.org One of the most powerful techniques is the electrochemical reductive cross-electrophile coupling (XEC) of two different alkyl halides. nih.govthieme.de

This transition-metal-free method leverages the different electrochemical properties of the alkyl halides. researchgate.netchemrxiv.org Specifically, a more sterically hindered or substituted alkyl halide is selectively reduced at the cathode to form a carbanion intermediate. nih.gov This nucleophilic carbanion then reacts with a less substituted (and thus more electrophilic) alkyl halide via an Sₙ2 reaction to form a new, specific C-C bond. nih.govresearchgate.net The ability to differentially activate the two coupling partners by tuning the electrochemical potential is key to the high selectivity of this method. nih.gov

This strategy provides a direct and controlled route to complex architectures that are difficult to access via traditional methods. For example, the synthesis of a specific branched structure like 3-methyl, 3,5-diethyl, heptane could be envisioned by the selective coupling of appropriate tertiary and primary alkyl halides.

| Coupling Partner 1 (More Substituted Halide) | Coupling Partner 2 (Less Substituted Halide) | Electrochemical Process | Resulting C-C Bond Formation |

| Tertiary Alkyl Halide (e.g., 3-Bromo-3-ethyl-3-methylpentane) | Primary Alkyl Halide (e.g., 1-Bromopropane) | Selective cathodic reduction of the tertiary halide to a carbanion, followed by Sₙ2 attack on the primary halide. nih.govresearchgate.net | Forms a specific quaternary carbon center. |

| Secondary Alkyl Halide (e.g., 3-Bromo-3-methylhexane) | Primary Alkyl Halide (e.g., 1-Bromoethane) | Selective reduction of the secondary halide, followed by nucleophilic substitution. | Forms a specific tertiary carbon center. |

This table outlines the principle of electrochemical cross-electrophile coupling (XEC) for building complex carbon skeletons. The selectivity arises from exploiting the different reduction potentials and steric profiles of the alkyl halide precursors. nih.gov

The development of such sophisticated electrochemical routes represents a significant step forward in the synthesis of precisely defined branched hydrocarbons. digitellinc.comnih.gov These methods not only offer high selectivity but also align with the principles of green chemistry by operating under mild conditions and reducing reliance on stoichiometric chemical reductants. gre.ac.uk

Theoretical and Computational Investigations of Branched Alkane Systems

Density Functional Theory (DFT) Analysis of Branched Alkane Stability

Density Functional Theory (DFT) has become a important method for understanding the factors that lead to the observed thermodynamic stability of branched alkanes compared to their linear isomers. nih.govacs.orgquora.com By partitioning the total electronic energy of a molecule into distinct physical components, DFT allows for a detailed analysis of the forces at play.

A significant finding from DFT studies is that branched alkanes are thermodynamically more stable than their straight-chain counterparts. nih.govacs.org To understand this phenomenon, a novel DFT approach has been used to partition the total energy into three key components: a steric energy term (Es[ρ]), an electrostatic energy term (Ee[ρ]), and a fermionic quantum energy term (Eq[ρ]). nih.govacs.org This partitioning provides a more nuanced view than traditional models.

Historically, it was assumed that the increased crowding in branched alkanes would lead to greater steric repulsion and thus, instability. However, DFT analyses have challenged this notion. nih.govacs.org Using the Weizäcker kinetic energy as a definition for steric energy within DFT, studies have revealed that branched alkanes actually possess less destabilizing steric energy than their linear isomers. nih.govacs.org

Table 1: DFT Energy Partitioning for Alkane Isomerization Reactions (kcal/mol) Data derived from studies using the M06-2X functional. acs.org

| Reaction | Total Energy Change (ΔE) | Steric Energy Change (ΔEs) | Quantum Energy Change (ΔEq) | Electrostatic Energy Change (ΔEe) |

|---|---|---|---|---|

| 2 C₂H₆ → CH₄ + C₃H₈ | -2.7 | -3.1 | 3.0 | -2.6 |

| 2 C₃H₈ → C₂H₆ + C₄H₁₀ (isobutane) | -2.0 | -2.7 | 2.8 | -2.1 |

| n-butane → isobutane | -1.7 | -1.2 | 1.2 | -1.7 |

| n-pentane → isopentane | -1.5 | -1.1 | 1.1 | -1.5 |

While the steric energy term favors branching, it is largely canceled out by an opposing quantum energy term (Eq). nih.govacs.org This quantum term, which includes the Pauli component of kinetic energy and exchange-correlation energy, is more destabilizing in branched alkanes because their electron density is more compressed. acs.org

In branched alkanes, there are more opportunities for these stabilizing interactions. Specifically, stabilizing geminal σ→σ* delocalizations, which involve adjacent C-C bonds, are more prevalent in branched structures. researchgate.net While each individual hyperconjugative interaction might be small, their cumulative effect is substantial, leading to significant stabilization. researchgate.net Computational studies using methods like the block-localized wavefunction (BLW) have quantified these σ-electron delocalization energies, revealing them to be surprisingly large even in simple alkanes. researchgate.net For example, the total σ-delocalization energy in ethane (B1197151) is calculated to be 11.6 kcal/mol, and this value increases with the size and branching of the alkane. researchgate.net This delocalization of sigma electrons effectively spreads out electron density, reduces electron-electron repulsion, and contributes to the lower heats of formation observed for branched alkanes. allen.in

Molecular Modeling and Simulation of Branched Alkane Architectures

Molecular modeling and simulations are indispensable for studying the physical properties and dynamic behavior of complex molecules like 3-methyl, 3,5-diethyl heptane (B126788). Techniques such as Monte Carlo and Molecular Dynamics simulations provide insights into macroscopic properties derived from molecular-level interactions.

Configurational Bias Monte Carlo (CBMC) is a powerful simulation technique used to determine the thermodynamic properties and equation of state for complex molecules, including branched alkanes. aip.orgumn.edu A general CBMC algorithm has been developed specifically for simulating branched alkanes, allowing for the study of how branching affects the pressure-volume-temperature (PVT) relationship. aip.org

In these simulations, molecules are often represented using a "united-atom" model, where groups like CH₃, CH₂, and CH are treated as single interaction sites. umn.edu This simplification makes the simulations computationally tractable. By performing simulations for various isomers, such as those of hexane, heptane, and octane (B31449), researchers have found that at a roughly constant molecular volume, increased branching leads to a slight reduction in pressure. aip.org

The development of transferable potentials, such as the TraPPE-UA (Transferable Potentials for Phase Equilibria United-Atom) force field, has been crucial for accurately modeling the fluid phases of a wide range of alkanes. umn.edu These force fields are parameterized by fitting simulation results to experimental data, such as critical temperatures and saturated liquid densities. umn.edu CBMC simulations in the Gibbs ensemble are then used to calculate vapor-liquid coexistence curves (VLCC) for various branched alkanes. umn.edu

Table 2: Example of United-Atom Force Field Parameters for Alkanes Parameters from the TraPPE-UA force field. umn.edu

| Group | Lennard-Jones ε/kB (K) | Lennard-Jones σ (Å) |

|---|---|---|

| CH₃ | 98 | 3.75 |

| CH₂ | 46 | 3.95 |

| CH (methine) | 10 | 4.68 |

| C (quaternary) | 0.5 | 6.40 |

Molecular Dynamics (MD) simulations are used to explore the conformational landscape of flexible molecules like branched alkanes. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the different shapes (conformations) the molecule can adopt and the energetic barriers between them. nih.govarxiv.org

First-Principles Studies on Electronic and Structural Characteristics of Related Branched Molecular Systems

The intricate branching in 3,5-diethyl-3-methylheptane leads to a variety of possible conformations due to rotation around its numerous carbon-carbon single bonds. Each conformation possesses a unique spatial arrangement of its atoms and, consequently, distinct electronic and structural parameters. Computational studies on smaller, yet significantly branched alkanes, such as isomers of heptane and octane, have demonstrated that the degree of branching significantly impacts molecular geometry. Steric hindrance between bulky alkyl groups forces deviations from the ideal tetrahedral bond angles (109.5°) and can lead to elongated carbon-carbon bonds to alleviate strain. siue.edu

The electronic properties of branched alkanes are also intrinsically linked to their structure. A key parameter is the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This gap is a measure of the molecule's chemical reactivity and kinetic stability. For linear alkanes, studies have shown that the HOMO-LUMO gap decreases as the carbon chain length increases. researchgate.net In branched alkanes, the relationship is more complex and is influenced by both the number of carbon atoms and the specific branching pattern. Generally, increased branching can lead to a more compact structure, which may affect the spatial distribution of the HOMO and LUMO and thus alter the energy gap.

To illustrate the typical data obtained from first-principles calculations on branched alkanes, the following tables present representative values for related systems.

Table 1: Representative Calculated Structural Parameters of Branched Alkanes

| Compound | C-C Bond Length (Å) | C-C-C Bond Angle (°) | Dihedral Angle (°) |

| Isobutane (2-methylpropane) | 1.533 | 110.8 | 60 (gauche) |

| Neopentane (2,2-dimethylpropane) | 1.536 | 109.47 | N/A |

| 3-ethylpentane | 1.542 (C2-C3) | 112.4 (C2-C3-C4) | -165.9 (C1-C2-C3-C4) |

Note: The data in this table is derived from computational studies on smaller branched alkanes and serves as an illustration of the expected trends.

Table 2: Representative Calculated Electronic Properties of Branched Alkanes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| n-Heptane | -11.2 | 1.8 | 13.0 |

| 2-Methylhexane | -11.1 | 1.9 | 13.0 |

| 2,2-Dimethylpentane | -11.0 | 2.0 | 13.0 |

Note: The data in this table is based on trends observed in computational studies of heptane isomers and is intended to be representative. The exact values can vary depending on the computational method and basis set used.

These theoretical investigations underscore the critical interplay between the complex three-dimensional structure of highly branched alkanes and their electronic characteristics.

Reaction Mechanisms and Reactivity Profiles of Branched Alkanes

Low-Temperature Oxidation Mechanisms of Branched Heptane (B126788) Isomers

The oxidation of alkanes at low temperatures (approximately 550-800 K) is governed by a distinct set of reaction mechanisms that are highly sensitive to the fuel's molecular structure. acs.orgresearchgate.netkaust.edu.sa This regime is characterized by a complex network of reactions involving oxygen and fuel radicals, which ultimately dictates the ignition properties of the hydrocarbon. youtube.com

At low temperatures, the oxidation process is initiated by the abstraction of a hydrogen atom from the alkane (RH), forming an alkyl radical (R•). researchgate.netnumberanalytics.com This radical rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). researchgate.net The subsequent steps are critical for chain branching, the process that accelerates the reaction towards ignition.

The RO₂• radical can undergo an internal hydrogen abstraction, a process known as isomerization, to form a hydroperoxy-alkyl radical (•QOOH). researchgate.netnih.gov The rate and selectivity of this isomerization are dependent on the size of the transition state ring, with 6- and 7-membered rings being generally favored. nih.gov

A key feature of low-temperature combustion is the "second O₂ addition," where a molecule of oxygen adds to the •QOOH radical. researchgate.netnih.gov This step is crucial for creating a rapid increase in the number of reactive radicals. nih.gov The resulting OOQOOH radical can then decompose to produce two hydroxyl (•OH) radicals, highly reactive species that propagate the chain reactions, leading to autoignition. researchgate.netnih.gov This sequence of O₂ addition and isomerization is the fundamental driver of low-temperature chain branching. mdpi.com

Table 1: Key Steps in Low-Temperature Oxidation of Branched Alkanes

| Step | Reaction | Description | Significance |

|---|---|---|---|

| 1. Initiation | RH + X• → R• + XH | Hydrogen abstraction from the fuel molecule (RH) by a radical (X•) to form an alkyl radical (R•). | Creates the initial fuel radical. |

| 2. First O₂ Addition | R• + O₂ → RO₂• | Rapid addition of molecular oxygen to the alkyl radical. | Forms the key alkylperoxy radical intermediate. |

| 3. Isomerization | RO₂• → •QOOH | Internal H-atom abstraction within the alkylperoxy radical. | Forms a hydroperoxy-alkyl radical, a precursor to chain branching. |

| 4. Second O₂ Addition | •QOOH + O₂ → •OOQOOH | Addition of a second oxygen molecule. | Leads to the main chain-branching pathway. |

| 5. Chain Branching | •OOQOOH → KHP + •OH | Decomposition to form a ketohydroperoxide (KHP) and a hydroxyl radical. The KHP can further decompose to yield another •OH radical. | Produces a net increase in reactive radicals, accelerating oxidation. |

Note: This table provides a simplified overview of the complex low-temperature oxidation mechanism.

The degree of branching in an alkane has a profound effect on its reactivity and ignition delay time (the time it takes for a fuel to auto-ignite under given conditions). Generally, increased branching leads to greater chemical stability and, consequently, longer ignition delay times. khanacademy.orgmdpi.com This is a critical factor in determining a fuel's octane (B31449) rating; highly branched alkanes like iso-octane are less prone to engine knock and are used as reference standards for high octane numbers.

Branched alkanes are more stable than their linear isomers because the branched structure is more compact, which lowers the molecule's potential energy. quora.comkhanacademy.org During combustion, branched alkanes tend to form less reactive radicals, which slows down the initial chain reactions. quora.com Studies on various heptane isomers have shown that branching significantly impacts reactivity. researchgate.net For instance, the laminar burning velocity, a measure of a fuel's reactivity, is observed to decrease with increased branching in iso-alkanes. mdpi.com

Table 2: Conceptual Effect of Branching on Alkane Properties

| Property | Linear Alkane (e.g., n-Heptane) | Highly Branched Alkane (e.g., 3-Methyl, 3,5-diethyl, heptane) |

|---|---|---|

| Molecular Stability | Lower | Higher |

| Heat of Combustion | Higher | Lower |

| Reactivity | Higher | Lower |

| Ignition Delay Time | Shorter | Longer |

| Octane Rating | Lower | Higher |

High-Temperature Combustion Kinetics and Chain Branching Processes in Highly Branched Hydrocarbons

At temperatures above approximately 1200 K, the kinetics of combustion change significantly. dtic.mil The low-temperature oxidation pathways involving RO₂• and •QOOH intermediates become less significant as these species become thermally unstable. researchgate.netdtic.mil

Fundamental Mechanistic Studies of Alkene Reactivity as Synthetic Intermediates to Saturated Branched Hydrocarbons

Saturated branched alkanes like this compound are synthesized from unsaturated precursors, primarily alkenes. chemistrysteps.com The reactivity of the carbon-carbon double bond in alkenes allows for addition reactions that form the basis of this synthesis. numberanalytics.comlibretexts.org

Electrophilic addition is a fundamental reaction class for converting alkenes into a wide variety of functionalized molecules, including the precursors to saturated alkanes. numberanalytics.comlibretexts.org The reaction is initiated by the attack of an electrophile on the electron-rich π-bond of the alkene. chemistrysteps.com This process typically occurs in two steps:

Formation of a Carbocation: The electrophile adds to one of the carbons of the double bond, creating a carbocation intermediate on the other carbon. numberanalytics.comlibretexts.org

Nucleophilic Attack: A nucleophile then attacks the positively charged carbocation, forming the final addition product. numberanalytics.comlibretexts.org

When an unsymmetrical alkene is used, the regioselectivity of the addition (i.e., which carbon gets the electrophile and which gets the nucleophile) is critical. lumenlearning.comdalalinstitute.comMarkovnikov's rule provides a predictive framework, stating that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. lumenlearning.comdalalinstitute.com The underlying principle is the stability of the carbocation intermediate; the reaction proceeds through the most stable carbocation possible. libretexts.orgdalalinstitute.com Tertiary carbocations are more stable than secondary, which are more stable than primary. Therefore, the addition will favor the pathway that generates the most highly substituted (and thus most stable) carbocation. lumenlearning.com For the synthesis of a highly branched alkane, a correspondingly branched alkene precursor would be required, and controlling the regioselectivity of additions would be paramount.

Table 3: General Mechanism of Electrophilic Addition to an Alkene

| Step | Name | Description | Key Principle |

|---|---|---|---|

| 1 | Electrophilic Attack | The alkene's π-bond (nucleophile) attacks an electrophile (E⁺). | Formation of the most stable carbocation intermediate. |

| 2 | Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbocation. | Formation of a new C-Nu sigma bond. |

Once a suitable branched alkene precursor has been synthesized, its conversion to a saturated alkane is achieved through a reduction reaction. numberanalytics.comnumberanalytics.com

Reduction: The most common method for reducing an alkene to an alkane is catalytic hydrogenation . libretexts.orglumenlearning.com This reaction involves the addition of two hydrogen atoms across the double bond in the presence of a metal catalyst. lumenlearning.com

R₂C=CR₂ + H₂ --(Catalyst)--> R₂CH-CHR₂

Commonly used catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). lumenlearning.com The reaction is thermodynamically favorable and effectively saturates the carbon-carbon double bond to yield the final alkane product. lumenlearning.com This would be the final step in a synthesis of this compound from its corresponding alkene.

Oxidation: While not used to synthesize the alkane itself, oxidation reactions are a major pathway for alkene reactivity. numberanalytics.comyoutube.com These reactions add oxygen-containing functional groups to the molecule. Key oxidation reactions include:

Epoxidation: Addition of a single oxygen atom across the double bond to form an epoxide. numberanalytics.comyoutube.com

Dihydroxylation: Addition of two hydroxyl (-OH) groups to form a diol. chemistrysteps.com

Ozonolysis: Cleavage of the double bond by ozone (O₃) to form aldehydes or ketones. numberanalytics.com

These oxidative pathways are synthetically useful for creating other classes of organic molecules from alkene starting materials. numberanalytics.com

Table 4: Common Reagents for Alkene Conversion

| Reaction Type | Goal | Common Reagents |

|---|---|---|

| Reduction | Alkene → Alkane | H₂, Pd/C, PtO₂, or Ni |

| Oxidation (Epoxidation) | Alkene → Epoxide | m-CPBA, other peroxy acids |

| Oxidation (Dihydroxylation) | Alkene → Diol | OsO₄, cold dilute KMnO₄ |

| Oxidation (Cleavage) | Alkene → Aldehydes/Ketones| O₃, followed by workup |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Aldehyde |

| Alkane |

| Alkene |

| Alkyl radical |

| Alkylperoxy radical |

| Benzene |

| Butane |

| Carbon dioxide |

| Carbon monoxide |

| Cyclohexane |

| Cyclohexanol |

| Cyclohexanone |

| Diol |

| Epoxide |

| Ethene |

| Formaldehyde |

| Heptane |

| Hydroperoxy-alkyl radical |

| Hydrogen peroxide |

| Hydroxyl radical |

| Iso-octane |

| Ketone |

| Ketohydroperoxide |

| Methane |

| Methanol |

| Methylcyclohexane |

| n-Heptane |

| Oxygen |

| Ozone |

| Propanoic acid |

| Toluene |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including branched alkanes. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides precise information about the chemical environment of each atom, allowing for the definitive assignment of a molecule's constitution and stereochemistry.

For a molecule like 3-methyl-3,5-diethylheptane, ¹³C NMR spectroscopy would reveal the number of distinct carbon environments. Due to molecular asymmetry, all twelve carbon atoms are chemically non-equivalent, which would theoretically result in twelve unique signals in the ¹³C NMR spectrum. The chemical shift (δ) of each signal is indicative of the electronic environment of the carbon atom, with quaternary, tertiary, secondary, and primary carbons resonating in characteristic regions of the spectrum.

Similarly, ¹H NMR spectroscopy provides information on the different types of protons in the molecule. The chemical shift, integration (the area under a signal, proportional to the number of protons), and signal splitting (multiplicity) are key parameters. The splitting pattern, governed by the n+1 rule, arises from the magnetic influence of protons on adjacent carbons and is crucial for determining the connectivity of the carbon skeleton. docbrown.info For 3-methyl-3,5-diethylheptane, the overlapping signals of the numerous -CH₂- and -CH₃ groups would result in a complex spectrum, requiring advanced 2D NMR techniques (like COSY and HSQC) for complete assignment.

Table 1: Theoretical ¹³C and ¹H NMR Data for 3-Methyl-3,5-diethylheptane Note: These are estimated chemical shifts based on typical values for alkanes. Actual experimental values may vary.

| Carbon Atom | Estimated ¹³C Chemical Shift (ppm) | Attached Protons | Estimated ¹H Chemical Shift (ppm) | Multiplicity |

| C1 | ~14 | 3 | ~0.9 | Triplet |

| C2 | ~23 | 2 | ~1.3 | Multiplet |

| C3 | ~38 | 0 | - | - |

| C4 | ~45 | 2 | ~1.4 | Multiplet |

| C5 | ~40 | 1 | ~1.5 | Multiplet |

| C6 | ~29 | 2 | ~1.3 | Multiplet |

| C7 | ~14 | 3 | ~0.9 | Triplet |

| C3-CH₃ | ~25 | 3 | ~0.8 | Singlet |

| C3-CH₂CH₃ (CH₂) | ~30 | 2 | ~1.2 | Quartet |

| C3-CH₂CH₃ (CH₃) | ~9 | 3 | ~0.8 | Triplet |

| C5-CH₂CH₃ (CH₂) | ~28 | 2 | ~1.2 | Multiplet |

| C5-CH₂CH₃ (CH₃) | ~11 | 3 | ~0.9 | Triplet |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile components within complex mixtures, such as petroleum fractions or environmental samples. acs.org It is particularly well-suited for the analysis of isomeric hydrocarbons, which often have very similar physical properties. unl.edu

In a GC-MS analysis, the mixture is first vaporized and passed through a long capillary column. core.ac.uk Different compounds travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, leading to their separation. For branched alkanes like 3-methyl-3,5-diethylheptane, a non-polar stationary phase is typically used. unl.edu The retention time (the time taken for a compound to exit the column) is a characteristic property. The Kovats retention index (RI) is a standardized measure that compares the retention time of a compound to that of bracketing n-alkanes, aiding in identification. nih.govnist.gov

As each separated component elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. For alkanes, fragmentation typically involves the cleavage of C-C bonds, resulting in a series of carbocation fragments separated by 14 mass units (corresponding to CH₂ groups). The molecular ion peak (M⁺), corresponding to the intact molecule, may be weak or absent for highly branched alkanes.

Table 2: GC-MS Data for 3-Methyl-3,5-diethylheptane

| Parameter | Value / Description | Source |

| Molecular Formula | C₁₂H₂₆ | nih.gov |

| Molecular Weight | 170.33 g/mol | nih.gov |

| Kovats Retention Index (non-polar column) | 1112.4 | nih.gov |

| Expected Mass Spectrum Fragments (m/z) | ||

| Molecular Ion (M⁺) | 170 (likely low abundance) | |

| M-15 (loss of CH₃) | 155 | |

| M-29 (loss of C₂H₅) | 141 | |

| M-43 (loss of C₃H₇) | 127 | |

| Base Peak | Likely m/z 57, 71, or 85, corresponding to stable carbocations. |

The combination of retention time and the mass fragmentation pattern allows for high-confidence identification of isomers even within a complex unresolved mixture. researchgate.net

Advanced Chromatographic Techniques for High-Purity Branched Alkane Isolation

Isolating a single branched alkane isomer like 3-methyl-3,5-diethylheptane in high purity from a complex synthetic or natural mixture presents a significant challenge. Advanced chromatographic techniques are employed to achieve the necessary high resolution.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique significantly enhances the separation power compared to conventional GC. core.ac.uk It uses two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). The effluent from the first column is collected in small fractions and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with vastly increased peak capacity, enabling the separation of co-eluting compounds from a one-dimensional GC system. core.ac.uk

Preparative Gas Chromatography (Prep-GC): For obtaining larger quantities of a pure compound, preparative-scale GC can be used. This technique employs wider columns with a higher loading capacity. Fractions corresponding to the target compound's peak are collected as they elute. While effective, it is often a time-consuming process for achieving high purity.

High-Performance Liquid Chromatography (HPLC): While GC is standard for volatile alkanes, HPLC, particularly in reversed-phase mode, can also be used for the separation of higher molecular weight or less volatile hydrocarbons. The use of smaller particle size columns (e.g., UHPLC) can provide the high resolution needed to separate closely related isomers. nih.govresearchgate.net Recent advancements in preparative HPLC allow for efficient isolation of target compounds from complex matrices. nih.gov

Adsorption Chromatography: Specific adsorbents can be used for class separation. For instance, urea (B33335) adduction is a classical method where urea forms crystalline inclusion complexes (clathrates) with linear n-alkanes, allowing for their removal from a mixture and the enrichment of branched and cyclic alkanes. wikipedia.org Zeolites and metal-organic frameworks (MOFs) are also being explored for their ability to separate alkane isomers based on their size and shape through molecular sieving. nih.gov

These advanced methods, often used in combination, are critical for obtaining pure samples of specific branched alkanes, which is a prerequisite for their use as analytical standards or for detailed property characterization.

3,5 Diethyl 3 Methylheptane As a Model System in Chemical Research

Utility in Elucidating Structure-Reactivity Relationships in Saturated Hydrocarbons

The reactivity of saturated hydrocarbons (alkanes) is profoundly influenced by their molecular structure, particularly the degree and location of branching. While alkanes are generally considered inert, they undergo reactions such as combustion and free-radical halogenation. masterorganicchemistry.com The specific arrangement of atoms in 3,5-diethyl-3-methylheptane, with its tertiary and quaternary carbon centers, makes it an excellent candidate for studying how branching affects reaction rates and mechanisms.

Research on isomers of alkanes demonstrates that the presence of tertiary hydrogens, which are more readily abstracted in free-radical reactions, can significantly alter the product distribution and reaction selectivity compared to their straight-chain counterparts. masterorganicchemistry.com For instance, in free-radical bromination, there is a high selectivity for the substitution of tertiary hydrogens. masterorganicchemistry.com Although specific studies on 3,5-diethyl-3-methylheptane are not abundant in publicly available literature, the principles derived from studies of similar highly branched alkanes are directly applicable. The reactivity of different C-H bonds in alkanes follows the general trend: tertiary > secondary > primary. This is due to the lower bond dissociation energy of tertiary C-H bonds, leading to more stable radical intermediates.

The study of such complex molecules helps researchers refine computational models that predict the outcome of chemical reactions. By comparing experimental results with theoretical calculations for molecules like 3,5-diethyl-3-methylheptane, chemists can better understand the subtle electronic and steric effects that govern reactivity.

Applications in Hydrocarbon Fuel Research and Performance Prediction, including Octane (B31449) Ratings

In the realm of fuel science, highly branched alkanes are of great interest due to their combustion properties. The octane rating of a gasoline component is a measure of its ability to resist "knocking" or pre-ignition in an engine. Highly branched alkanes generally have higher octane numbers than their straight-chain isomers. This is because the branched structure is more resistant to the autoignition that causes knocking.

The combustion characteristics of these branched alkanes, including ignition delay times and the formation of pollutants, are critical for developing more efficient and cleaner-burning fuels. osti.govresearchgate.net The degree of branching influences the laminar flame speed, with increased branching generally leading to a reduction. mdpi.com The study of specific isomers like 3,5-diethyl-3-methylheptane can contribute to the development of detailed kinetic models for fuel combustion, which are essential for the design of next-generation engines.

Below is a comparative table of properties for different dodecane (B42187) isomers, illustrating the effect of branching.

| Property | n-Dodecane | Iso-dodecane (2,2,4,6,6-Pentamethylheptane) |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.34 g/mol | 170.34 g/mol |

| Boiling Point | 216.3 °C | 177 °C |

| Density | 0.749 g/cm³ | 0.746 g/cm³ |

| Research Octane Number (RON) | Low (estimated < 0) | High (estimated ~100) |

Note: Specific experimental data for 3,5-diethyl-3-methylheptane is limited. Values for iso-dodecane are used to illustrate the general properties of a highly branched C12 alkane.

Pedagogical Significance in Advanced Organic Chemistry Curricula

The structure of 3,5-diethyl-3-methylheptane provides a rich example for teaching fundamental concepts in advanced organic chemistry. libretexts.orgyoutube.com Its nomenclature, in particular, requires a careful application of the International Union of Pure and Applied Chemistry (IUPAC) rules. libretexts.orgyoutube.com

To name this compound correctly, students must:

Identify the longest continuous carbon chain (the parent chain), which in this case is a heptane (B126788).

Number the parent chain from the end that gives the substituents the lowest possible locants.

Identify the substituents (a methyl group and two ethyl groups).

Alphabetize the substituents (ethyl before methyl).

Construct the full IUPAC name: 3,5-diethyl-3-methylheptane .

This process reinforces the systematic approach required for organic nomenclature. youtube.comlibretexts.org

Furthermore, the molecule can be used to discuss concepts of isomerism. Dodecane has 355 structural isomers, and 3,5-diethyl-3-methylheptane is just one of them. wikipedia.org This complexity allows for exercises where students can draw and name various isomers, deepening their understanding of constitutional isomerism.

The presence of a chiral center at carbon 5 (bonded to a hydrogen, an ethyl group, a propyl group, and a substituted carbon chain) also introduces the concept of stereochemistry. This allows for discussions of enantiomers and diastereomers, which are crucial topics in advanced organic chemistry. The analysis of its potential stereoisomers provides a practical application of the Cahn-Ingold-Prelog priority rules.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Efficient and Selective Branched Alkane Synthesis

The synthesis of precisely structured, highly branched alkanes like 3-Methyl, 3,5-diethyl, heptane (B126788) presents a significant challenge in organic chemistry. Traditional methods often result in a mixture of isomers, necessitating complex separation processes. stackexchange.com Current research is therefore focused on developing novel catalytic systems that offer high efficiency and selectivity.

Transition metal catalysis is a primary area of this research, with methods targeting specific C-H bond functionalization to build complex carbon skeletons. rsc.org Catalytic systems involving metals like iridium, rhodium, and palladium are being explored for their ability to control regioselectivity in C-C bond formation. rsc.orgorganic-chemistry.org For instance, the cross-coupling of alkyl halides with organozinc reagents, a Negishi-type coupling, can be catalyzed by nickel or palladium complexes to form specific C-C bonds with high yield. organic-chemistry.org Another approach involves the hydroisomerization of linear or less-branched alkanes using solid acid catalysts like zeolites. researchgate.net These microporous materials can be engineered to have specific pore sizes and acid site distributions, favoring the formation of desired branched isomers.

The development of multi-catalyst systems, sometimes referred to as relay catalysis, is also a promising frontier. researchgate.net These systems can combine different catalytic cycles in a single pot to perform sequential transformations, converting simple starting materials into complex, highly branched products with greater efficiency. researchgate.net

Table 1: Comparison of Catalytic Systems for Branched Alkane Synthesis

| Catalytic System | Description | Advantages | Challenges |

|---|---|---|---|

| Transition Metal Catalysis (e.g., Pd, Ni, Co) | Utilizes metal complexes to catalyze cross-coupling reactions (e.g., Negishi, Suzuki) between alkyl fragments. organic-chemistry.org | High selectivity for specific C-C bond formation, functional group tolerance. organic-chemistry.org | Catalyst cost and sensitivity, need for pre-functionalized starting materials. |

| Zeolite Catalysis | Employs solid acid catalysts for hydroisomerization and cracking of less branched alkanes. researchgate.net | Shape selectivity can favor specific isomers, robust and recyclable catalysts. | Can produce a range of products, potential for catalyst deactivation. |

| Multi-catalyst Relay Systems | Combines multiple catalysts to perform a sequence of reactions in one pot. researchgate.net | Increased efficiency, can build complex molecules from simple precursors. researchgate.net | Catalyst compatibility and optimization of reaction conditions for multiple steps. |

Integration of Machine Learning and Artificial Intelligence for Predicting Branched Alkane Properties and Reactivity

The experimental determination of physical and chemical properties for every possible branched alkane isomer is a monumental task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by accurately predicting these properties. intellegens.comresearchgate.net By training algorithms on existing experimental data, ML models can learn the complex relationships between molecular structure and properties like boiling point, viscosity, and heat of formation. garethconduit.orgacs.org

Artificial neural networks (ANNs) have shown particular promise in this area. intellegens.comresearchgate.net These models can be trained on fragmented datasets and can utilize various chemical descriptors to uniquely characterize each alkane. intellegens.comgarethconduit.org Researchers have successfully used ANNs to predict the boiling points, heat capacities, and vapor pressures of linear and branched alkanes with high accuracy. intellegens.comresearchgate.net These predictive models are not only faster and more cost-effective than experiments but can also help to identify erroneous data in existing literature. intellegens.comgarethconduit.org Furthermore, ML can be combined with molecular dynamics simulations to generate more comprehensive datasets for training, further improving predictive accuracy. researchgate.net

Table 2: Application of Machine Learning in Predicting Alkane Properties

| Property | Machine Learning Model | Key Findings |

|---|---|---|

| Boiling Point, Heat Capacity, Vapor Pressure | Artificial Neural Networks (ANN) | ANNs can accurately predict these properties by learning from chemical descriptors and property-property correlations. intellegens.comgarethconduit.org |

| Enthalpy of Formation, Gibbs Free Energy | Support Vector Regression (SVR), Random Forest Regression (RFR) | ML models can outperform traditional group contribution methods in predicting thermochemical properties. acs.org |

| Viscosity | Artificial Neural Networks (ANN) | Models have achieved high accuracy in predicting the kinematic viscosity of alkanes. researchgate.net |

Exploration of New Biocatalytic Routes for Sustainable Production of Branched Hydrocarbons

In the quest for sustainable alternatives to fossil fuels, biocatalysis offers a promising pathway for the production of branched hydrocarbons. This approach utilizes microorganisms and their enzymes to convert renewable feedstocks into valuable chemicals and fuels. nih.gov Researchers are actively exploring and engineering metabolic pathways in organisms like Escherichia coli and yeast to produce branched-chain alkanes. nih.gov

These biosynthetic pathways often leverage the cell's natural metabolism of amino acids and fatty acids. nih.gov For example, 2-keto acid intermediates in amino acid biosynthesis can be used as precursors for producing branched alcohols, which can then be converted to alkanes. nih.gov Key enzymes in this process include oxygenases and peroxygenases, which can introduce functional groups into hydrocarbon chains with high selectivity. nih.gov While challenges such as low efficiency and the need for expensive cofactors remain, advances in synthetic biology and enzyme engineering are continuously improving the viability of these biocatalytic routes. nih.govnih.gov The development of robust microbial cell factories for branched hydrocarbon production could significantly contribute to the availability of sustainable aviation fuels and other high-value chemicals.

Table 3: Key Enzymes in the Biocatalytic Production of Branched Hydrocarbons

| Enzyme Class | Function | Relevance to Branched Hydrocarbon Synthesis |

|---|---|---|

| Oxygenases (e.g., Cytochrome P450s) | Catalyze the insertion of oxygen atoms into C-H bonds. nih.gov | Can introduce hydroxyl groups at specific positions, creating precursors for branched alkanes. |

| Peroxygenases | Utilize hydrogen peroxide to perform oxidation reactions, including hydroxylation of alkanes. nih.gov | Offer a route for selective functionalization of alkanes under mild conditions. |

| Thioesterases, Dehydrogenases, Synthases | Involved in the elongation and modification of carbon chains from precursors like acetyl-CoA. nih.gov | Essential for building the carbon backbone of branched-chain molecules in engineered metabolic pathways. |

Advancement of Computational Methodologies for Predicting Complex Branched System Behavior

Understanding the behavior of complex branched systems at a molecular level is crucial for designing better fuels and lubricants. Advanced computational methodologies are providing unprecedented insights into the energy landscapes and phase behavior of branched alkanes. aps.orgcolostate.edu

Configurational-bias Monte Carlo simulations, for instance, are used to study the fluid phase behavior of branched alkane isomers. aps.org These simulations can predict properties like critical temperatures and reveal how branching affects the interactions between molecules. aps.org Another powerful tool is sublevelset persistent homology, a concept from algebraic topology. colostate.edu This method can be used to characterize the complex energy landscapes of flexible molecules like branched alkanes, identifying stable conformations and the energy barriers between them. colostate.edu By combining these computational approaches with quantum mechanical calculations, researchers can build a comprehensive picture of how the intricate three-dimensional structure of a molecule like 3-Methyl, 3,5-diethyl, heptane dictates its macroscopic properties.

Table 4: Advanced Computational Methods for Studying Branched Alkanes

| Computational Method | Application | Insights Gained |

|---|---|---|

| Configurational-bias Monte Carlo | Simulation of fluid phase behavior. aps.org | Prediction of critical properties, understanding the effect of branching on intermolecular forces. |

| Sublevelset Persistent Homology | Analysis of molecular energy landscapes. colostate.edu | Characterization of stable conformations and transition states, understanding molecular flexibility. |

| Molecular Dynamics (MD) Simulations | Simulating the time evolution of a molecular system. researchgate.net | Prediction of transport properties like viscosity, understanding dynamic behavior. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.